Dibromination Yield Ratio Under Identical NBS Conditions: 4-Nitro vs. 4-Sulfonamido Indazoles
Under identical NBS bromination conditions (DMF, 80 °C, 18 h), the 4-nitro-substituted indazole (compound 3c) yields the 5,7-dibrominated product 6c at 21% alongside the C7-mono-brominated product 5c at only 17%, representing a 5c:6c ratio of approximately 0.8:1. In stark contrast, the 4-sulfonamido analog (compound 3a, bearing an electron-donating substituent) yields the C7-mono-brominated product 5a at 84% with only 10% of the 5,7-dibrominated side-product 6a, a 5a:6a ratio of 8.4:1 [1]. This represents a >10-fold shift in mono-to-dibromo product ratio driven solely by the electronic nature of the C4 substituent.
| Evidence Dimension | Mono-brominated vs. di-brominated product yield ratio under identical NBS bromination conditions |
|---|---|
| Target Compound Data | 5,7-Dibromo-4-nitro-1H-indazole (6c): 21% yield; corresponding mono-bromo 7-bromo-4-nitro-1H-indazole (5c): 17% yield; 5c:6c ratio = 0.81:1 |
| Comparator Or Baseline | 4-Sulfonamido indazole (3a): mono-bromo 5a: 84% yield; di-bromo 6a: 10% yield; 5a:6a ratio = 8.4:1 |
| Quantified Difference | 10.4-fold difference in mono:di-bromo product ratio between 4-nitro and 4-sulfonamido substrates |
| Conditions | NBS (1.1 equiv.), DMF, 80 °C, 18 h; same reaction conditions for both substrates (Table 1, Boujdi et al., 2021) |
Why This Matters
For procurement decisions, this data proves that the 5,7-dibromo-4-nitro scaffold is a deliberately accessible reaction product under standard conditions when a 4-nitro substituent is present—unlike 4-amino/amido analogs where di-bromination is a minor side-reaction—making it the appropriate starting material for programs requiring two sequential cross-coupling events on the indazole core.
- [1] Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J. & El Kazzouli, S. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021, 11, 7107–7114. Table 1 and Scheme 2. DOI: 10.1039/D0RA08598G. View Source
